Boc-D-Lys-OH
Overview
Description
Boc-D-Lys-OH, also known as Nα-Boc-D-lysine, is a derivative of the amino acid lysine . It is used in solid-phase peptide synthesis . It is a building block with side protection orthogonal to Fmoc/tBu strategy and can be used for side-specific derivatization .
Synthesis Analysis
Boc-D-Lys-OH is utilized in Boc-SPPS. The Fmoc protecting group on the side chain is stable in acidic conditions, but can be removed with bases such as piperidine or morpholine . It is also a precursor to synthesize diethylene triamine pentaacetic acid (DTPA) containing peptides .
Molecular Structure Analysis
The molecular formula of Boc-D-Lys-OH is C11H22N2O4 . Its molecular weight is 246.303 g/mol . The exact mass is 246.15795719 g/mol .
Chemical Reactions Analysis
Boc-D-Lys-OH is used as a precursor to synthesize diethylene triamine pentaacetic acid (DTPA) containing peptides . It is also used as a building block to form peptides that have bioorthogonal reactive groups via boc protected solid phase synthesis .
Physical And Chemical Properties Analysis
Boc-D-Lys-OH has a density of 1.1±0.1 g/cm3 . Its boiling point is 410.5±40.0 °C at 760 mmHg . The melting point is 198ºC .
Scientific Research Applications
Peptide Synthesis
Boc-D-Lys-OH is utilized in the synthesis of complex peptides. Zhao Yi-nan and Melanie Key (2013) demonstrated its use in synthesizing Fmoc-L-Lys(Boc)-Gly-OH, a dipeptide, providing a basis for amino protection reactions and polypeptide synthesis (Zhao Yi-nan & Melanie Key, 2013).
Building Blocks for Solid Phase Synthesis
Davies and Al-Jamri (2002) synthesized Boc-Lys(Bn4-DTPA)-OH, a building block for solid-phase synthesis of DTPA-containing peptides, useful in chelating metal ions (Davies & Al-Jamri, 2002).
Anti-Apoptotic Protein Studies
Şaş et al. (2020) explored Boc-D-Lys-OH for its interaction with anti-apoptotic proteins, suggesting its potential as a chemotherapy molecule (Şaş et al., 2020).
Synthesis of Redox Derivatives
Peek et al. (2009) synthesized Boc-L-Lysine derivatives for engineering light-harvesting proteins and other molecular electronic devices (Peek et al., 2009).
Biological Activity in Opioid Peptides
Izdebski et al. (2007) used Boc-D-Lys-OH in synthesizing opioid peptides, showing its potential for designing biologically active peptides with increased resistance to degradation by enzymes (Izdebski et al., 2007).
Amphiphilic Polymer Synthesis
Li et al. (2006) synthesized amphiphilic poly(L-lactide)-b-dendritic poly(L-lysine)s with Boc-protected poly(L-lysine) dendron initiators, highlighting applications in biodegradable materials (Li et al., 2006).
Safety And Hazards
When handling Boc-D-Lys-OH, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
(2R)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUHYEDEGRNAFO-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Lys-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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